molecular formula C26H23N5O5S B3836147 Ethyl 2-[(4,6-diphenylpyrimidin-2-yl)carbamoylsulfamoylamino]benzoate

Ethyl 2-[(4,6-diphenylpyrimidin-2-yl)carbamoylsulfamoylamino]benzoate

Cat. No.: B3836147
M. Wt: 517.6 g/mol
InChI Key: XQCNRMPQWYQHNN-UHFFFAOYSA-N
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Description

Ethyl 2-[(4,6-diphenylpyrimidin-2-yl)carbamoylsulfamoylamino]benzoate is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are diazine compounds characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3. These compounds are significant in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antihypertensive, antiviral, antioxidant, herbicidal, and anticancer properties .

Preparation Methods

The synthesis of ethyl 2-[(4,6-diphenylpyrimidin-2-yl)carbamoylsulfamoylamino]benzoate typically involves the condensation of β-dicarbonyl compounds with amines. One common method involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields. For instance, a similar compound, ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate, was synthesized using (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride and acetylacetone under microwave irradiation . Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 2-[(4,6-diphenylpyrimidin-2-yl)carbamoylsulfamoylamino]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Ethyl 2-[(4,6-diphenylpyrimidin-2-yl)carbamoylsulfamoylamino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[(4,6-diphenylpyrimidin-2-yl)carbamoylsulfamoylamino]benzoate involves its interaction with specific molecular targets and pathways. For instance, similar compounds have been shown to inhibit the activity of enzymes such as Aurora kinase A, which plays a crucial role in cell division and cancer progression. By binding to the active site of the enzyme, the compound can prevent its activity, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Ethyl 2-[(4,6-diphenylpyrimidin-2-yl)carbamoylsulfamoylamino]benzoate can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[(4,6-diphenylpyrimidin-2-yl)carbamoylsulfamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O5S/c1-2-36-24(32)20-15-9-10-16-21(20)30-37(34,35)31-26(33)29-25-27-22(18-11-5-3-6-12-18)17-23(28-25)19-13-7-4-8-14-19/h3-17,30H,2H2,1H3,(H2,27,28,29,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCNRMPQWYQHNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NS(=O)(=O)NC(=O)NC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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